2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid is a biphenylyl carboxylic acid and a member of (trifluoromethyl)benzenes. It has a role as a gamma-secretase modulator.
Scientific Research Applications
Application in Solid Phase Synthesis
The compound 2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid finds application in the field of solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) report the synthesis of related compounds like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, showing enhanced acid stability compared to standard trityl resins. These compounds are useful in immobilizing carboxylic acids and amines and releasing products with high yield and purity after TFA treatment (Bleicher et al., 2000).
Role in Microbial Polyhydroxyalkanoates Synthesis
Another significant application is in microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. Takagi, Yasuda, Maehara, and Yamane (2004) discuss how Pseudomonas putida can produce PHAs with fluorinated phenoxy side groups when using fluorophenoxyalkanoic acids as carbon sources. These fluorinated PHAs exhibit unique properties like higher crystallinity and melting points, and water-shedding properties (Takagi et al., 2004).
Impurity Synthesis in Antihypertensive Drugs
The compound also finds relevance in the synthesis of impurities during the production of antihypertensive drugs like Irbesartan. Satyanarayana, Anjaneyulu, Veerasomaiah, and Reddy (2007) highlight the synthesis and characterization of Irbesartan impurities, where derivatives of pentanoic acid play a role (Satyanarayana et al., 2007).
Potential in Antibacterial Agents
The compound's derivatives are also explored for potential antibacterial applications. Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing compounds with phenoxyphenyl groups showing promising antibacterial activities (Holla et al., 2003).
Properties
Molecular Formula |
C24H20F4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C24H20F4O3/c1-2-3-22(23(29)30)17-12-16(15-4-6-18(7-5-15)24(26,27)28)13-21(14-17)31-20-10-8-19(25)9-11-20/h4-14,22H,2-3H2,1H3,(H,29,30) |
InChI Key |
KAWUMBNUWGJBOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.